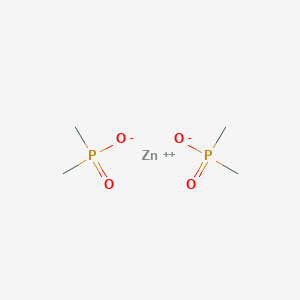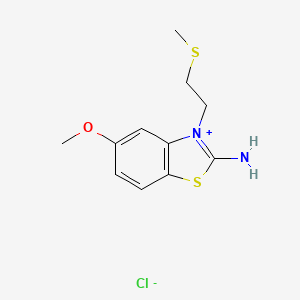
zinc;dimethylphosphinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc(2+) ion didimethylphosphinate typically involves the reaction of zinc salts with dimethylphosphinic acid. One common method is to dissolve zinc oxide or zinc carbonate in dimethylphosphinic acid under controlled conditions. The reaction is usually carried out at room temperature, and the product is obtained by evaporating the solvent and recrystallizing the compound from an appropriate solvent .
Industrial Production Methods
In industrial settings, zinc(2+) ion didimethylphosphinate is produced on a larger scale using similar methods but with optimized reaction conditions to ensure high yield and purity. The process involves the careful control of temperature, pH, and concentration of reactants to achieve the desired product quality .
化学反应分析
Types of Reactions
Zinc(2+) ion didimethylphosphinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield elemental zinc.
Substitution: It can participate in substitution reactions where the dimethylphosphinate group is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Various ligands such as halides, amines, and phosphines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include zinc oxide, elemental zinc, and substituted zinc complexes, depending on the reaction conditions and reagents used .
科学研究应用
Zinc(2+) ion didimethylphosphinate has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of zinc(2+) ion didimethylphosphinate involves its interaction with various molecular targets and pathways. Zinc ions play a crucial role in many biological processes, including enzyme catalysis, protein synthesis, and cellular signaling. The dimethylphosphinate group can modulate the reactivity and stability of the zinc ion, enhancing its effectiveness in various applications .
相似化合物的比较
Similar Compounds
- Zinc(2+) ion dimethylphosphinate
- Zinc(2+) ion diethylphosphinate
- Zinc(2+) ion diphenylphosphinate
Uniqueness
Zinc(2+) ion didimethylphosphinate is unique due to its specific chemical structure, which imparts distinct properties such as solubility, reactivity, and stability.
属性
IUPAC Name |
zinc;dimethylphosphinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H7O2P.Zn/c2*1-5(2,3)4;/h2*1-2H3,(H,3,4);/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMCTPBQIJWVBA-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)[O-].CP(=O)(C)[O-].[Zn+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12O4P2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![phenyl N-[5-tert-butyl-2-(3-chloro-4-fluorophenyl)pyrazol-3-yl]carbamate](/img/structure/B8016570.png)







![tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate hydrochloride](/img/structure/B8016641.png)


![2-Oxa-5-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B8016657.png)

